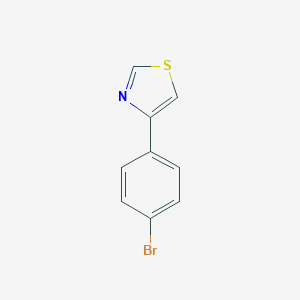

4-(4-Bromophenyl)thiazole

説明

Historical Perspectives and Evolution of Thiazole (B1198619) Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. numberanalytics.comimp.kiev.ua The pioneering work of Hantzsch in 1887, which involved the reaction of α-haloketones with thioamides, laid the foundation for thiazole synthesis and remains a cornerstone of methodology in this field. imp.kiev.uachemicalbook.com This discovery opened the door to the systematic study of thiazoles and their derivatives. imp.kiev.ua The recognition of the thiazole ring as a key structural component in essential biomolecules like vitamin B1 (thiamine) further propelled research in this area. imp.kiev.uachemicalbook.com

Over the decades, the synthesis of thiazoles has evolved significantly. While the Hantzsch synthesis is still widely used, numerous other methods have been developed to create these heterocyclic structures. nih.govencyclopedia.puborganic-chemistry.org These modern techniques offer greater flexibility and control, allowing for the introduction of specific functional groups at desired positions on the thiazole ring. This has been crucial for the development of compounds like 4-(4-bromophenyl)thiazole, where precise substitution is key to its utility.

Importance of Halogenated Heterocycles in Medicinal Chemistry and Materials Science

The introduction of halogen atoms, such as bromine, into heterocyclic structures is a common and powerful strategy in both medicinal chemistry and materials science. researchgate.netsigmaaldrich.comjeyamscientific.in Halogenation can profoundly influence a molecule's properties. In a medicinal context, it can increase a compound's ability to cross cell membranes, slow down its metabolic breakdown, and enhance its binding to biological targets. researchgate.net The specific and directional interactions that heavier halogens like bromine can form, known as halogen bonds, are increasingly recognized for their importance in molecular recognition. acs.org

In the field of materials science, halogenation is a key tool for tuning the electronic and physical properties of organic compounds. acs.orgresearchgate.net The introduction of halogens can alter the energy levels of molecules, which is critical for the development of organic semiconductors. researchgate.net Furthermore, halogenation can influence how molecules pack together in the solid state, which can impact the properties of the resulting material. researchgate.net The use of halogenated heterocycles is therefore a vital strategy for creating novel functional materials. acs.org

Overview of the this compound Scaffold: General Structural Attributes and Research Interest

The this compound scaffold is characterized by a central thiazole ring. Attached to the fourth position of this ring is a phenyl group, which is itself substituted with a bromine atom at the para position. evitachem.com This specific arrangement of a thiazole ring and a brominated phenyl group gives the molecule a unique set of properties that has attracted significant research interest.

The thiazole core provides a stable, aromatic platform, while the 4-bromophenyl group introduces several important features. cymitquimica.com The bromine atom acts as a versatile chemical handle, allowing for further modifications of the molecule through various chemical reactions. This makes this compound a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com The presence of the bromophenyl group also enhances the molecule's lipophilicity, or its ability to dissolve in fats and oils, which can be important for its biological activity. cymitquimica.comvulcanchem.com

The research interest in this compound and its derivatives stems from their potential applications in diverse fields. In medicinal chemistry, these compounds have been investigated for their potential antimicrobial and anticancer properties. nih.govresearchgate.net The ability to synthesize a variety of derivatives from the this compound starting material allows researchers to explore how small changes in the molecular structure affect its biological activity. nih.govnih.gov

Interactive Data Table: Key Properties of this compound Derivatives

| Compound Name | Molecular Formula | Application/Activity Investigated |

| 4-(4-Bromophenyl)-2-thiazolethiol | C9H6BrNS2 | Chemical Intermediate |

| 4-(4-Bromophenyl)-2-chlorothiazole | C9H5BrClNS | Synthetic and Medicinal Chemistry Research |

| 2-Amino-4-(4-bromophenyl)thiazole | C9H7BrN2S | Antimicrobial, Anticancer |

| 4-(4-Bromophenyl)-2-thiazoleacetonitrile | C11H7BrN2S | Synthetic Intermediate, Antimicrobial, Anticancer |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | C11H8BrClN2OS | Antimicrobial, Anticancer |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHUYYAEKCCJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402904 | |

| Record name | 4-(4-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-20-6 | |

| Record name | 4-(4-Bromophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Bromophenyl Thiazole and Its Derivatives

Classical and Modern Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org

Condensation Reactions of α-Haloketones with Thioamide Precursors

The fundamental Hantzsch synthesis involves the reaction of an α-haloketone, such as 2-bromo-1-(4-bromophenyl)ethan-1-one (p-bromophenacyl bromide), with a thioamide precursor like thiourea (B124793). chemhelpasap.comresearchgate.net The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

For the synthesis of the parent compound, 4-(4-bromophenyl)thiazol-2-amine, p-bromoacetophenone is reacted with thiourea in the presence of a catalyst like iodine. nih.gov The resulting intermediate can then be further derivatized. nih.gov A common procedure involves refluxing p-bromophenacyl bromide and thiourea in a solvent such as absolute methanol (B129727). researchgate.net

The mechanism involves the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. chemhelpasap.comyoutube.com Subsequent intramolecular condensation between the nitrogen and the ketone carbonyl, followed by the elimination of water, leads to the formation of the thiazole ring. chemhelpasap.com The aromaticity of the thiazole product acts as a thermodynamic driving force for the reaction. youtube.com

Role of Catalysts and Reaction Conditions in Hantzsch Synthesis

While the classical Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts and specific reaction conditions to improve yields, reduce reaction times, and enhance selectivity. researchgate.netorganic-chemistry.org

Catalysts:

Iodine: Used as a catalyst in the reaction between p-bromoacetophenone and thiourea to yield 4-(4-bromophenyl)thiazol-2-amine. nih.gov

Silica-supported tungstosilisic acid: This reusable heterogeneous catalyst has been effectively used in one-pot, three-component syntheses of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. researchgate.netnih.gov

Acidic Conditions: Performing the Hantzsch synthesis under acidic conditions, for instance using 10M-HCl-EtOH, can alter the regioselectivity of the reaction when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Reaction Conditions:

Solvents: Ethanol (B145695) is a commonly used solvent, often under reflux conditions. researchgate.net Other solvents like methanol and 1-butanol (B46404) have also been employed. chemhelpasap.comnih.gov Solvent-free conditions have been developed as a greener alternative, sometimes involving grinding the reactants together at room temperature. researchgate.net

Temperature: Reactions are typically heated to facilitate the reaction, often at the reflux temperature of the chosen solvent. researchgate.netnih.gov However, some methods have been developed to proceed at room temperature, particularly with the use of ionic liquids or ultrasonic irradiation. researchgate.netnih.gov

Alternative and Eco-Friendly Synthetic Routes

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for thiazole synthesis. bepls.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. arkat-usa.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. bepls.com This technique has been successfully applied to the synthesis of various thiazole derivatives. nih.govresearchgate.netrsc.org For instance, a microwave-assisted, one-pot, three-component synthesis of thiazolyl-pyridazinediones has been reported, utilizing chitosan (B1678972) as a biodegradable catalyst. nih.gov The synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates has also been achieved under microwave conditions. bepls.com

Utilization of Recyclable Biocatalysts and Green Solvents

The use of biocatalysts and green solvents represents a significant step towards sustainable chemical synthesis. arkat-usa.org

Biocatalysts:

Chitosan: This natural biopolymer has been employed as an effective, eco-friendly, and recyclable basic catalyst for the synthesis of thiazole derivatives. mdpi.comnih.gov Modified chitosan hydrogels, such as terephthalohydrazide chitosan hydrogel (TCs) and pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel, have been developed as potent biocatalysts, often used in conjunction with ultrasonic irradiation to enhance reaction rates and yields. mdpi.commdpi.com These catalysts offer advantages like high surface area, thermal stability, and easy recovery and reuse. nih.govmdpi.com

Green Solvents:

Water: As the "solvent of life," water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. arkat-usa.org Several thiazole syntheses have been developed using water as the reaction medium. For example, a high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles involves refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. bepls.com

Ethanol/Water mixtures: These mixtures provide a greener alternative to purely organic solvents and have been used in the synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation. nih.gov

Synthesis of Key Intermediates for 4-(4-Bromophenyl)thiazole Derivatization

The derivatization of the this compound scaffold is crucial for modulating its biological and chemical properties. This often begins with the synthesis of key intermediates that can be readily modified.

A primary intermediate is 4-(4-bromophenyl)thiazol-2-amine , synthesized via the Hantzsch reaction of p-bromophenacyl bromide with thiourea. nih.govresearchgate.net This intermediate possesses a reactive amino group at the 2-position, which serves as a handle for further functionalization.

For example, this amino group can react with:

Aromatic aldehydes: To form Schiff base derivatives. nih.gov

Chloroacetyl chloride: To produce 2-(chloroacetyl)amino-4-(4-bromophenyl)thiazole. This intermediate can then be reacted with various nucleophiles, such as thiourea, to create more complex heterocyclic systems. researchgate.net

Hydrazonoyl halides and α-haloketones: The synthesis of novel thiazole derivatives has been achieved by reacting thiosemicarbazone intermediates with these electrophiles, often catalyzed by a recyclable biocatalyst under ultrasonic irradiation. mdpi.com

Another important class of intermediates includes pyrazoline N-thioamide derivatives, which can be reacted with phenacyl bromides (like p-bromophenacyl bromide) to synthesize thiazole-pyrazole hybrids. nih.govacs.org These hybrid structures are of significant interest in medicinal chemistry. The synthesis typically involves refluxing the pyrazoline N-thioamide and the phenacyl bromide in ethanol. nih.govacs.org

The synthesis of these versatile intermediates is a critical step that opens the door to a vast library of this compound derivatives with diverse functionalities.

Directed Synthesis of Specific this compound Analogs for Structure-Activity Relationship Studies

The strategic design and synthesis of specific analogs of this compound are fundamental to establishing robust structure-activity relationships (SAR). This process is a cornerstone of medicinal chemistry, enabling the systematic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. By introducing a variety of substituents at different positions of the thiazole scaffold and the associated phenyl ring, researchers can probe the molecular interactions between the compound and its biological target, leading to the identification of key pharmacophoric features.

The synthesis of analog libraries often begins with a common intermediate that can be readily diversified. A prevalent strategy involves the Hantzsch thiazole synthesis, reacting p-bromoacetophenone or a related α-haloketone with a thioamide. The resulting this compound core, often bearing a reactive handle like an amino group at the 2-position, serves as a versatile platform for subsequent modifications. nih.govresearchgate.net

SAR Studies in Anticancer Drug Discovery

The this compound scaffold has been extensively explored for the development of novel anticancer agents. Directed synthesis has allowed for the fine-tuning of its antiproliferative activity.

One research avenue involved the synthesis of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov The core intermediate, 4-(4-bromophenyl)thiazol-2-amine, was synthesized from p-bromoacetophenone and thiourea. nih.gov This intermediate was then reacted with various substituted aromatic aldehydes to produce a library of Schiff base analogs (p1–p10). nih.gov The in vitro anticancer activity of these compounds was evaluated against the MCF7 human breast adenocarcinoma cell line. nih.gov The results demonstrated that the nature of the substituent on the aromatic aldehyde played a critical role in determining cytotoxic potency. nih.gov Compound p2 , featuring a hydroxyl group at the para-position of the benzylidene moiety, exhibited the most significant activity, with an IC₅₀ value comparable to the standard drug 5-fluorouracil (B62378). nih.gov

Table 1: Anticancer Activity of 4-(4-Bromophenyl)thiazol-2-amine Derivatives against MCF7 Cell Line nih.gov

| Compound ID | R-group (Substituent on Aldehyde) | IC₅₀ (µM) |

|---|---|---|

| p1 | 2-Cl | 22.4 |

| p2 | 4-OH | 10.5 |

| p3 | 4-N(CH₃)₂ | 18.2 |

| p4 | 2-OH | 15.6 |

| p5 | 3-NO₂ | 25.1 |

| p6 | 4-F | 14.8 |

| p7 | 3-OCH₃, 4-OH | 20.3 |

| p8 | 4-Cl | 28.5 |

| p9 | 2,4-diCl | 26.2 |

| p10 | 2-NO₂ | 30.1 |

| 5-Fluorouracil | (Standard) | 5.2 |

Data sourced from Sharma et al., 2019. nih.gov

In another study, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed as potent tubulin polymerization inhibitors. acs.org These compounds were designed based on structural modifications of a lead series, replacing a thiazolidine (B150603) ring with a thiazole ring and modifying a linker to a carbonyl group. acs.org SAR studies on these "SMART" compounds revealed several key insights. While various electron-withdrawing and electron-donating groups were tolerated on the "A" ring (the 2-aryl ring), the electronic effects did not show a clear influence on antiproliferative activity. acs.org However, the presence of a 3,4,5-trimethoxyphenyl group as the "C" ring was found to be essential for potent antitumor activity. acs.org

Further SAR exploration in thiazole-based anticancer agents was conducted through the synthesis of pyrazoline-thiazole hybrids. acs.org Research demonstrated a positive correlation between the incorporation of electron-withdrawing groups (such as chloro, bromo, and fluoro) in the pyrazoline-thiazole derivatives and an enhancement in anticancer activity against MCF-7, A549, and HepG-2 cancer cell lines. acs.org The compound 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole emerged as a particularly potent analog against all three cell lines. acs.org

SAR Studies in Antimicrobial Drug Discovery

The same library of 4-(4-bromophenyl)-thiazol-2-amine derivatives (p1-p10) was also screened for antimicrobial activity. nih.gov The studies revealed that compounds p2 (4-OH), p3 (4-N(CH₃)₂), p4 (2-OH), and p6 (4-F) exhibited promising antimicrobial activity, comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov This suggests that for antimicrobial action, both electron-donating (hydroxyl, dimethylamino) and electron-withdrawing (fluoro) groups can confer significant potency, depending on their position on the phenyl ring. nih.gov

Table 2: Antimicrobial Activity (MIC in µM) of Selected 4-(4-Bromophenyl)thiazol-2-amine Derivatives nih.gov

| Compound ID | R-group | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

|---|---|---|---|---|---|---|

| p2 | 4-OH | 0.06 | 0.12 | 0.06 | 0.24 | 0.24 |

| p3 | 4-N(CH₃)₂ | 0.06 | 0.06 | 0.12 | 0.24 | 0.48 |

| p4 | 2-OH | 0.06 | 0.12 | 0.12 | 0.12 | 0.24 |

| p6 | 4-F | 0.06 | 0.06 | 0.06 | 0.12 | 0.12 |

| Norfloxacin | (Standard) | 0.04 | 0.04 | 0.04 | - | - |

| Fluconazole | (Standard) | - | - | - | 0.12 | 0.12 |

Data sourced from Sharma et al., 2019. nih.gov

Chemical Reactivity and Functionalization Strategies of 4 4 Bromophenyl Thiazole

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl group of 4-(4-bromophenyl)thiazole can undergo electrophilic aromatic substitution (EAS). The bromine atom, while deactivating the ring towards electrophilic attack compared to benzene (B151609), directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the thiazole (B1198619) ring, further substitution is directed to the positions ortho to the bromine atom. Consequently, derivatives of bromophenyl-thiazole may be subjected to further reactions like halogenation or nitration at these available sites on the phenyl ring.

Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring is an electron-deficient heterocycle, which influences its reactivity. While the parent this compound does not have an inherent leaving group on the thiazole ring for direct nucleophilic aromatic substitution, its derivatives can be highly reactive. For instance, once a mercapto group is introduced at the C-2 position (see section 3.3.1), the resulting thione tautomer can be deprotonated to form a nucleophilic sulfur. This thiolate anion can then participate in nucleophilic substitution reactions, such as S-alkylation with α-bromo ketones, to yield functionalized derivatives. The nitrogen atoms within the thiazole ring can also engage in nucleophilic substitution reactions, providing another avenue for modification. smolecule.com

Derivatization at the C-2 Position of the Thiazole Ring

The C-2 position of the thiazole ring is particularly reactive due to the presence of an acidic proton, making it a key site for introducing a wide array of functional groups and for constructing more complex molecules. mdpi.com

A variety of functional groups can be installed at the C-2 position, often as part of the initial thiazole ring synthesis or through post-synthetic modification. The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thioamide-containing compound, is widely used to generate 2-substituted thiazoles. universalprint.orgnanobioletters.com

Amine Derivatives: The reaction of p-bromophenacyl bromide with thiourea (B124793) is a standard method to produce 2-amino-4-(4-bromophenyl)thiazole. researchgate.netresearchgate.net This primary amine can be further derivatized, for example, by reacting it with chloroacetyl chloride to form N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. researchgate.net

Mercapto Derivatives: The synthesis of 4-(4-bromophenyl)-2-mercaptothiazole can be achieved by reacting 4-bromo phenacyl bromide with ammonium (B1175870) dithiocarbamate. orientjchem.orgorientjchem.org

Hydrazinyl and Acetonitrile (B52724) Derivatives: Other functionalities can also be introduced. The reaction of 4-bromoacetophenone with α-cyanothioacetamide yields 4-(4-bromophenyl)-2-thiazoleacetonitrile, introducing a CH2CN group at the C-2 position. Similarly, hydrazinyl derivatives can be synthesized, serving as precursors for further reactions. vulcanchem.com

Table 1: Synthesis of C-2 Functionalized this compound Derivatives

| Derivative Type | C-2 Substituent | Synthetic Method | Starting Materials | Ref. |

|---|---|---|---|---|

| Amine | -NH₂ | Hantzsch Synthesis | 4-Bromoacetophenone + Thiourea | universalprint.orgevitachem.com |

| Amide | -NHC(O)CH₂Cl | Acylation of 2-amine | 2-amino-4-(4-bromophenyl)thiazole + Chloroacetyl chloride | researchgate.net |

| Mercapto | -SH | Cyclocondensation | 4-Bromo phenacyl bromide + Ammonium dithiocarbamate | orientjchem.org |

| Acetonitrile | -CH₂CN | Cyclocondensation | 4-Bromoacetophenone + α-Cyanothioacetamide | |

| Hydrazinyl | -NHNH₂ | Substitution/Cyclization | 4-bromophenyl hydrazine (B178648) + 2-bromo-5-methylthiazole | vulcanchem.com |

Molecular hybridization, which involves combining two or more pharmacophores, is a prominent strategy in drug design. The this compound scaffold is frequently used as a platform for creating such hybrid molecules, often by forming a new bond at the C-2 position. nih.gov

Pyrazole (B372694) and Pyrazolone Hybrids: Thiazole-pyrazole hybrids are commonly synthesized. For example, 1-(4-(4-Bromophenyl)thiazol-2-yl)-4,5-dihydro-3,5-di(thiophen-2-yl)-1H-pyrazole has been created, linking the thiazole at C-2 to the pyrazole nitrogen. nih.govacs.org In another approach, 2-mercapto-4-(4-bromophenyl)thiazole can be coupled with 4-bromo-3-methyl-1-phenyl-2-pyrazoline-5-one to form a sulfur-linked hybrid molecule. orientjchem.org

Triazole Hybrids: Thiazole-triazole hybrids represent another important class of compounds. Complex hybrids containing pyrazole and triazole rings linked to the thiazole core, such as 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, have been successfully synthesized. acs.org

Thiophene (B33073) Hybrids: The incorporation of a thiophene ring is also a common strategy. Multi-component hybrids like 2-(5-(4-Bromophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine have been developed, demonstrating the versatility of the thiazole scaffold in constructing complex molecular architectures. rsc.org

Table 2: Examples of Hybrid Molecules Derived from this compound

| Hybrid Type | Example Compound Name | Linkage | Ref. |

|---|---|---|---|

| Thiazole-Pyrazole-Thiophene | 1-(4-(4-Bromophenyl)thiazol-2-yl)-4,5-dihydro-3,5-di(thiophen-2-yl)-1H-pyrazole | C2-N (Pyrazole) | nih.govacs.org |

| Thiazole-Pyrazolone | 2-((4-(4-bromo-phenyl)thiazol-2-yl)thio)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | C2-S (Pyrazolone) | orientjchem.org |

| Thiazole-Pyrazole-Triazole | 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | C2-N (Pyrazole) | acs.org |

| Thiazole-Hydrazine-Pyrazole-Thiophene | 2-(5-(4-Bromophenyl)thiazole-2-yl)-1-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine | C2-N (Hydrazine) | rsc.org |

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction reactions, targeting either the thiazole ring or its substituents.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. orientjchem.org Treatment with common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) can convert the thiazole into its corresponding sulfoxide (B87167) or sulfone derivatives. evitachem.com This transformation is also noted as a potential metabolic pathway. vulcanchem.com

Reduction: Reduction reactions can target different parts of the molecule. The thiazole ring itself can be reduced to yield dihydrothiazoles. evitachem.com The bromophenyl group can be reduced to a phenyl group through dehalogenation using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). evitachem.com Functional groups attached to the ring can also be selectively reduced. For example, a ketone on a side chain can be reduced to a secondary alcohol with sodium borohydride (NaBH₄) without affecting the thiazole ring, and a C-2 acetonitrile group can be reduced to an amine with lithium aluminum hydride (LiAlH₄).

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(4-bromophenyl)thiazole derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectra of this compound derivatives, the proton on the thiazole (B1198619) ring typically appears as a singlet in the range of δ 6.8–8.3 ppm. nih.gov The aromatic protons of the 4-bromophenyl group exhibit characteristic multiplets between δ 6.939 and 7.85 ppm. nih.gov For instance, in 4-(4-bromophenyl)thiazol-2-amine, the aromatic protons of the brominated phenyl group appear as a multiplet between δ 7.19 and 7.56 ppm, while the thiazole proton resonates as a singlet at δ 6.90 ppm. nih.gov The amine protons (–NH₂) present a singlet at δ 4.12 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the thiazole ring in its derivatives typically resonate in the region of δ 98–172 ppm. nih.govnih.gov For 4-(4-bromophenyl)thiazol-2-amine, the thiazole carbons are observed at δ 167.1, 146.4, and 98.6 ppm, while the carbons of the phenyl nucleus appear at δ 128.4, 127.4, 131.7, 124.3, 122.5, and 130.2 ppm. nih.gov

Specific substitutions on the core structure lead to predictable changes in the NMR spectra. For example, in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, the methylene (B1212753) protons of the chloroacetamide group appear as a singlet at δ 3.18 ppm. nih.gov Similarly, for 4-(4-bromophenyl)-2-thiazoleacetonitrile, the methylene protons adjacent to the cyano group are observed as a singlet at δ 4.6 ppm.

Interactive Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-(4-Bromophenyl)thiazol-2-amine nih.govrsc.org | 7.75 (d, 2H), 7.54 (d, 2H), 7.12 (s, 2H, NH₂), 7.05 (s, 1H, thiazole-H) | 168.9, 149.1, 134.6, 131.8, 128.0, 120.6, 102.8 |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide nih.gov | 8.34 (s, 1H, NH), 7.65-7.54 (m, 4H, Ar-H), 7.34 (s, 1H, thiazole-H), 3.18 (s, 2H, CH₂Cl) | 161.4, 151.2, 132.1, 130.1, 127.6, 127.3, 124.2, 122.5, 102.5 |

| 4-(4-Bromophenyl)-2-thiazoleacetonitrile | 8.3 (s, 1H, thiazole-H), 7.85 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 4.6 (s, 2H, CH₂CN) | Not explicitly provided |

| 4-(4'-Bromophenyl)-2-mercaptothiazole orientjchem.org | 7.67-7.69 (d, 2H), 7.61-7.63 (d, 2H), 7.37 (s, 1H, H-5), 3.46 (s, 1H, SH) | 168.35, 158.46, 151.75, 138.84, 138.02, 136.92, 134.88, 130.65, 121.23 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound derivatives.

The FT-IR spectra of these compounds display characteristic absorption bands. For instance, the C=N stretching vibration within the thiazole ring is typically observed around 1632 cm⁻¹. nih.gov The C–S stretching of the thiazole ring is found near 725 cm⁻¹. nih.govorientjchem.org The phenyl ring is identified by C–H stretching vibrations around 3113 cm⁻¹ and C=C skeletal vibrations near 1586 cm⁻¹. nih.gov The C–Br stretching vibration from the bromophenyl group is observed at lower frequencies, around 666 cm⁻¹. nih.govorientjchem.org

In derivatives, additional functional groups give rise to specific peaks. For example, in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, the C=O stretching of the amide group is seen at 1604 cm⁻¹. nih.gov In 4-(4-bromophenyl)-2-thiazoleacetonitrile, a strong absorption band for the C≡N group is expected around 2200 cm⁻¹. vulcanchem.com

Raman spectroscopy provides complementary information. For 4-(4'-Bromophenyl)-2-mercaptothiazole, the C=C tensional vibration was observed in the FT-Raman spectrum at 1600 cm⁻¹. orientjchem.org

Interactive Table: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Thiazole Ring | C=N stretch | ~1632 | nih.gov |

| C-S stretch | ~725-829 | nih.govorientjchem.org | |

| Bromophenyl Group | C-H stretch | ~3050-3128 | nih.govorientjchem.org |

| C=C skeletal stretch | ~1586 | nih.gov | |

| C-Br stretch | ~629-666 | nih.govorientjchem.org | |

| Amide (in derivatives) | C=O stretch | ~1604-1671 | nih.gov |

| N-H stretch | ~3029-3105 | mdpi.com | |

| Nitrile (in derivatives) | C≡N stretch | ~2200 | vulcanchem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to study the fragmentation patterns of this compound derivatives, which helps in confirming their elemental composition and structural features.

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with a roughly 1:1 intensity ratio.

For example, the mass spectrum of 4-(4-bromophenyl)thiazol-2-amine shows a molecular ion peak at m/z 256 [M⁺+1]. nih.gov In the case of 4-(4-bromophenyl)-2-thiazoleacetonitrile, the molecular ion peak is observed at m/z 279.16 (M⁺). A common fragmentation pattern for these compounds is the loss of the bromine atom, resulting in a significant fragment ion.

The fragmentation patterns of more complex derivatives can provide further structural information. For instance, the mass spectrum of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide shows a molecular ion peak at m/z 434 [M⁺+1]. nih.gov

Interactive Table: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z |

| 4-(4-Bromophenyl)thiazol-2-amine nih.govsigmaaldrich.com | C₉H₇BrN₂S | 255.13 | 256 [M⁺+1] |

| N-(4-(4-Bromophenyl)thiazol-2-yl)acetamide chemscene.com | C₁₁H₉BrN₂OS | 297.17 | Not explicitly provided |

| 4-(4-Bromophenyl)-2-thiazoleacetonitrile | C₁₀H₇BrN₂S | 279.16 | 279.16 [M⁺] |

| 4-(4'-Bromophenyl)-2-mercaptothiazole orientjchem.orgsigmaaldrich.com | C₉H₆BrNS₂ | 272.18 | 270.83, 272.91 |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide nih.gov | C₁₇H₁₂BrClN₂OS | 434.71 | 434 [M⁺+1] |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of a this compound derivative. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

For instance, for 4-(4-bromophenyl)thiazol-2-amine (C₉H₇BrN₂S), the theoretical elemental composition is C, 42.37%; H, 2.77%; N, 10.98%. The experimentally found values were C, 42.29%; H, 2.57%; N, 10.78%, which are in close agreement. nih.gov Similarly, for N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide (C₁₇H₁₂BrClN₂OS), the theoretical values are C, 47.12%; H, 3.02%; N, 12.93%, and the found values were C, 47.10%; H, 3.01%; N, 12.89%. nih.gov Generally, elemental analysis results for synthesized thiazole derivatives are expected to be within ±0.5% of the theoretical values. nih.gov

Interactive Table: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Theoretical (%) | Found (%) | Reference |

| 4-(4-Bromophenyl)thiazol-2-amine | C₉H₇BrN₂S | C: 42.37, H: 2.77, N: 10.98 | C: 42.29, H: 2.57, N: 10.78 | nih.gov |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide | C₁₇H₁₂BrClN₂OS | C: 47.12, H: 3.02, N: 12.93 | C: 47.10, H: 3.01, N: 12.89 | nih.gov |

| 4-(4'-Bromophenyl)-2-mercaptothiazole | C₉H₆BrNS₂ | C: 39.71, H: 2.22, N: 5.15 | C: 39.53, H: 2.33, N: 5.28 | researchgate.net |

X-ray Crystallography for Solid-State Structural Characterization

Conformation and Dihedral Angles

The crystal structure of a this compound derivative reveals the relative orientation of the thiazole and bromophenyl rings. In a derivative, 4-(4-bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)thiazole, the dihedral angle between the thiazole and bromophenyl rings is 17.5(2)°. researchgate.net In another complex, N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, the molecule is comprised of three nearly planar fragments, with the dihedral angles between the central fragment and the terminal bromophenyl and phenyl fragments being 21.58(7)° and 17.90(9)°, respectively. nih.govresearchgate.net For N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, the mean plane of the thiazole ring forms a dihedral angle of 23.97 (10)° with the mean plane of the adjacent benzene (B151609) ring. researchgate.net

Intermolecular Interactions (e.g., C-H⋯N, C-H⋯F, C-H⋯π, π–π interactions)

X-ray crystallography also elucidates the network of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions are crucial in determining the packing of molecules in the solid state.

In the crystal structure of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, the molecules form a three-dimensional framework mediated by N–H⋯Br and C–H⋯O hydrogen bonds, as well as secondary S⋯Br and S⋯S interactions. nih.govresearchgate.net For N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, a weak π–π interaction with a centroid–centroid distance of 3.8855 (13) Å is observed. researchgate.net In another derivative, C–H⋯Br interactions and π–π interactions involving the bromophenyl and tolyl groups link the molecules to form columns. iucr.org

Interactive Table: Crystallographic and Intermolecular Interaction Data for Selected this compound Derivatives

| Compound | Dihedral Angle (Thiazole-Bromophenyl) | Key Intermolecular Interactions | Reference |

| N-{[4-(4-Bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | 21.58(7)° (with central fragment) | N–H⋯Br, C–H⋯O, S⋯Br, S⋯S | nih.govresearchgate.net |

| N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide | 23.97(10)° | π–π interactions | researchgate.net |

| 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 17.5(2)° | C–H⋯Br, π–π interactions | iucr.org |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

DFT and HF calculations are powerful quantum mechanical methods used to investigate the properties of molecules. For derivatives of 4-(4-Bromophenyl)thiazole, these calculations have been instrumental in understanding their fundamental chemical characteristics. orientjchem.orgresearchgate.net

Researchers have employed DFT and HF methods, often with the 6-311G(d,p) basis set, to optimize the molecular geometry of this compound derivatives. orientjchem.orgresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule. For instance, the geometry of 4-(4'-Bromophenyl)-2-mercaptothiazole has been optimized using these methods, providing a foundation for further analysis of its spectroscopic and thermodynamic properties. orientjchem.orgresearchgate.net The optimized structure is crucial for accurately predicting other molecular properties. ijcce.ac.ir The planarity of the thiazole (B1198619) ring allows for effective conjugation with the attached 4-bromophenyl group, creating an extended π-system that influences the compound's electronic properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. orientjchem.orgshd-pub.org.rs

For a derivative, 4-(4'-Bromophenyl)-2-mercaptothiazole, the HOMO and LUMO energies were calculated using both DFT (B3LYP) and HF methods with the 6-311G(d,p) basis set. orientjchem.org These energy values are then used to calculate several important chemical descriptors:

Chemical Potential (μ): Describes the tendency of electrons to escape from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. orientjchem.orgshd-pub.org.rs

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. orientjchem.orgshd-pub.org.rs

Electrophilicity (ω): Indicates the ability of a molecule to accept electrons. It is calculated as μ² / (2η). orientjchem.orgshd-pub.org.rs

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. shd-pub.org.rs For instance, a DFT study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted a HOMO-LUMO gap of 4.33 eV, suggesting high reactivity.

Table 1: Calculated Electronic Properties of 4-(4'-Bromophenyl)-2-mercaptothiazole orientjchem.org

| Parameter | DFT/B3LYP (eV) | HF (eV) |

|---|---|---|

| EHOMO | -6.45 | -9.01 |

| ELUMO | -2.12 | 0.98 |

| HOMO-LUMO Gap (ΔE) | 4.33 | 9.99 |

| Chemical Potential (μ) | -4.285 | -4.015 |

| Chemical Hardness (η) | 2.165 | 4.995 |

| Electrophilicity (ω) | 4.23 | 1.61 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijcce.ac.irresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral regions. ijcce.ac.ir

For 4-(4'-Bromophenyl)-2-mercaptothiazole, MEP analysis has been performed to identify these reactive sites. orientjchem.orgresearchgate.net Such maps are crucial for understanding intermolecular interactions and how the molecule might bind to a biological target. researchgate.net

Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) are quantum chemical analyses that provide deeper insights into the nature of chemical bonding and non-covalent interactions.

ELF analysis helps to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs of electrons. researchgate.netbohrium.com This can reveal the nature of bonding within the this compound scaffold.

AIM theory is used to characterize the nature of interatomic interactions, including hydrogen bonds and other weak interactions that are crucial for the stability of crystal structures and ligand-protein binding. researchgate.netresearchgate.net Studies on related thiazole derivatives have utilized AIM to investigate interactions like C-H···O and N-H···O hydrogen bonds. scilit.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been docked into the active sites of various microbial and cancer-related proteins. nih.govresearchgate.net

These studies have shown that these compounds can fit well within the binding pockets of target proteins, forming key interactions such as hydrogen bonds and hydrophobic interactions. For instance, docking studies have revealed that the bromophenyl group can engage in hydrophobic interactions, while the thiazole ring and its substituents can form hydrogen bonds with amino acid residues in the active site. The results of these simulations, often expressed as a docking score, help to prioritize compounds for further experimental testing. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Targets for this compound Derivatives

| Compound Class | Target Protein (PDB ID) | Biological Activity |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | DNA gyrase (1JIJ) | Antibacterial nih.govresearchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Estrogen Receptor (3ERT) | Anticancer nih.govresearchgate.net |

| 4-(4-bromophenyl)thiazol-2-amine derivatives | Tyrosine Kinase (4WMZ) | Anticancer nih.govresearchgate.net |

| Quinoxaline clubbed thiazoles | S. aureus DNA gyrase (2XCT) | Antimicrobial kthmcollege.ac.in |

| Thiazole-pyrazoline Schiff base hybrids | Protein Tyrosine Phosphatase | Antibacterial researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jst.go.jpjst.go.jp This is achieved by correlating physicochemical or quantum-chemical descriptors of the molecules with their measured activity.

For 2-arylidenehydrazinyl-4-arylthiazole analogues, including those with a 4-bromophenyl substituent, QSAR studies have been conducted to understand the structural requirements for antibacterial activity. jst.go.jpjst.go.jp These studies have utilized the ab initio Hartree-Fock model at the RHF/6-31G level of theory to calculate quantum-chemical parameters. jst.go.jp A good correlation has been found between predicted physicochemical parameters like the partition coefficient (log P) and polar surface area (PSA) and the observed antibacterial activity. jst.go.jp Such models can be valuable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds. jst.go.jp

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development pipeline. In silico, or computational, approaches provide a rapid and cost-effective means to predict these properties, allowing for the early identification of candidates with potentially favorable pharmacokinetic profiles. For the compound this compound, a comprehensive ADME profile has been generated using advanced computational models to forecast its behavior within a biological system.

Detailed research findings from computational models predict the ADME characteristics of this compound. These predictions are derived from sophisticated algorithms that analyze the molecule's structural features to estimate its pharmacokinetic parameters. The following tables summarize the key predicted ADME properties for this compound.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 254.13 g/mol | Within the range for good oral bioavailability. |

| LogP (o/w) | 3.54 | Indicates good lipophilicity, suggesting favorable absorption. |

| Water Solubility (LogS) | -3.87 | Low water solubility is predicted. |

| Caco-2 Permeability (logPapp) | 0.98 cm/s x 10-6 | High permeability across the intestinal cell line model. |

| Human Intestinal Absorption (%) | 95.23% | Excellent absorption from the gastrointestinal tract is predicted. |

| P-glycoprotein Substrate | No | The compound is not likely to be a substrate of P-glycoprotein, avoiding active efflux from cells. |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss, L/kg) | 0.45 | Suggests moderate distribution into tissues. |

| Fraction Unbound in Plasma (Fu) | 0.12 | Indicates high plasma protein binding. |

| Blood-Brain Barrier (BBB) Permeability (LogPS) | -0.52 | Predicted to have limited penetration into the central nervous system. |

Table 3: Predicted Metabolism Properties

| CYP Isoform | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the metabolism of drugs processed by CYP2C9. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2C19. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the metabolism of drugs processed by CYP3A4. |

| CYP1A2 Substrate | No | Not likely to be metabolized by CYP1A2. |

| CYP2C9 Substrate | Yes | Likely to be metabolized by CYP2C9. |

| CYP2C19 Substrate | No | Not likely to be metabolized by CYP2C19. |

| CYP2D6 Substrate | No | Not likely to be metabolized by CYP2D6. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |

Table 4: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

| Total Clearance (CL, ml/min/kg) | 4.87 | Indicates a moderate rate of clearance from the body. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by renal OCT2. |

The computational analysis suggests that this compound possesses several drug-like properties. Its high predicted intestinal absorption and good permeability are favorable for oral administration. However, its low predicted water solubility could present formulation challenges. The compound is predicted to exhibit high plasma protein binding, which may limit the concentration of the free drug available to exert its pharmacological effect.

The metabolic profile indicates that this compound is a likely substrate for and inhibitor of cytochrome P450 enzymes CYP2C9 and CYP3A4. This suggests a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes. The predicted moderate clearance rate suggests a reasonable half-life in the body. Limited predicted penetration of the blood-brain barrier indicates that the compound is less likely to cause central nervous system side effects.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 4-(4-Bromophenyl)thiazole have demonstrated a broad spectrum of antimicrobial activity, showing promise as both antibacterial and antifungal agents. nih.govnih.govresearchgate.net These compounds have been synthesized and evaluated for their ability to inhibit the growth of various microbial strains, with some exhibiting potency comparable to existing standard drugs. nih.govresearchgate.netjchemrev.com

The antibacterial properties of this compound derivatives have been assessed against a range of both Gram-positive and Gram-negative bacteria. nih.govpnrjournal.compnrjournal.com

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. For derivatives of this compound, MIC values have been determined against several bacterial species. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity. One derivative in particular exhibited an MIC of 16.1 µM against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). jchemrev.comjchemrev.com Another derivative was found to be potent against Bacillus subtilis with an MIC of 28.8 µM. nih.govjchemrev.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Staphylococcus aureus | 16.1 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Escherichia coli | 16.1 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p4) | Bacillus subtilis | 28.8 | nih.gov |

Notably, the antibacterial activity of these compounds can be selective. Some novel thiazole (B1198619) derivatives bearing 4-ClC6H4 and 4-FC6H4 substitutions demonstrated activity specifically against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) with MIC values comparable to vancomycin (B549263) (2 µg/mL), but showed no activity against the Gram-negative pathogens tested. mdpi.com

One of the proposed mechanisms for the antibacterial action of thiazole derivatives is the inhibition of essential bacterial enzymes. tandfonline.com Thiazoles have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the fatty acid biosynthesis pathway of bacteria. mdpi.comtandfonline.com The inhibition of FabH disrupts the production of fatty acids, which are vital components of bacterial cell membranes, leading to bacterial growth inhibition.

Besides FabH, other bacterial targets have been suggested for thiazole derivatives. It is believed that the thiazole and hydrazinylidene groups present in some derivatives may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins. vulcanchem.com Additionally, these compounds can interfere with other crucial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and are the targets for quinolone antibiotics. nih.gov

In addition to their antibacterial effects, this compound derivatives have also been evaluated for their antifungal properties against various fungal strains. nih.govpnrjournal.compnrjournal.com Several derivatives have exhibited significant antifungal activity, with potencies comparable to standard antifungal drugs like fluconazole. nih.govresearchgate.netjchemrev.com

For example, one 4-(4-bromophenyl)-thiazol-2-amine derivative was identified as the most potent against Aspergillus niger, with an MIC of 16.2 µM. nih.govjchemrev.com Another derivative showed significant activity against Candida albicans, with an MIC of 15.3 µM. nih.govjchemrev.com The antifungal activity of thiazole derivatives is believed to be effective against various forms of candidiasis. jchemrev.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Anticancer Potential and Cellular Mechanisms (In Vitro Studies)

The investigation of this compound derivatives has extended to the field of oncology, with several compounds demonstrating promising in vitro anticancer activity. nih.govnih.govresearchgate.net These studies have been conducted on various cancer cell lines, revealing the potential of these compounds to inhibit cancer cell growth.

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and tested for anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). nih.govnih.govresearchgate.net One particular derivative (p2) was found to be the most active, with an IC50 value of 10.5 µM, which is comparable to the standard anticancer drug 5-fluorouracil (B62378) (IC50 = 5.2 µM). nih.gov

Further studies on other thiazole derivatives have shown significant cytotoxic potential against various cancer cell lines, including BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 (breast). acs.org Some compounds induced dose-dependent cytotoxicity, with one derivative exhibiting IC50 values ranging from 1.69 to 2.2 µM across different cancer cell types. acs.org The proposed mechanisms for this anticancer activity include the induction of apoptosis, as evidenced by increased caspase-3/7 activity and modulation of apoptosis-related gene expression. acs.org

Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF7, A549, C6)

Derivatives of this compound have demonstrated notable antiproliferative activity against various human cancer cell lines. For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov One compound in this series, in particular, showed significant activity compared to the standard drug, 5-fluorouracil. nih.gov

In another study, 3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine exhibited considerable inhibitory effects on the A549 human lung adenocarcinoma and C6 rat glioma cell lines. researchgate.netdmed.org.ua This compound showed high inhibitory effects with IC50 values of 37.3 μg/mL and 11.3 μg/mL for A549 and C6 cells, respectively, while displaying low toxicity towards normal NIH-3T3 mouse embryonic fibroblast cells. dmed.org.ua

Furthermore, thiazole derivatives have been investigated for their efficacy against other cancer cell lines. A series of thiazolobenzamide molecules connected to naphthalene (B1677914) were tested for their ability to inhibit the growth of MCF7 (breast carcinoma), A549 (pulmonary carcinoma), and DU145 (prostatic adenocarcinoma) tumor cell lines. researchgate.net Additionally, certain thiazole-based compounds have shown promising results against all tested cell lines, with exceptional efficacy against breast cancer. researchgate.net

Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine | A549 | 37.3 µg/mL | dmed.org.ua |

| 3,3'-dimethoxy-N4,N4'-bis(4-(4-bromophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4,4'-diamine | C6 | 11.3 µg/mL | dmed.org.ua |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | A549 | 12.0 ± 1.73 µg/mL | nih.gov |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | C6 | 3.83 ± 0.76 µg/mL | nih.gov |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole (11d) | A549 | 62.5 μg/mL | acs.org |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2 phase)

The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

One study revealed that a thiazolopyrimidine derivative, compound 3d, caused cell cycle arrest at the G2/M phase in the renal cancer cell line A498, indicating its pro-apoptotic activity. sci-hub.se This compound led to an increased population of cells in the G2/M phase (48.54%) compared to the control (9.95%). sci-hub.se Similarly, other research has shown that thiazole derivatives can induce cell cycle arrest at the G2/M phase in breast cancer cells. mdpi.com

Furthermore, some thiazolyl hydrazone derivatives have been shown to induce both early and late apoptosis in C6 glioma cells, with one compound demonstrating a more significant apoptotic effect than the standard drug cisplatin. nih.govmdpi.com The apoptotic effects were analyzed using Annexin V-PI binding capacities in flow cytometry. mdpi.com Another thiazole derivative, compound 4d, was found to induce both early and late apoptosis in MDA-MB-231 breast cancer cells and caused a cell cycle blockade at the G1 and G2/M phases. mdpi.com

Inhibition of Key Signaling Pathways (e.g., Akt pathway)

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers. Several studies have identified this compound derivatives as potent inhibitors of the Akt pathway.

A series of thiazolyl hydrazone derivatives were designed and synthesized as potential antitumor agents targeting Akt. mdpi.com One of the most promising compounds, compound 6, significantly inhibited the Akt enzyme. nih.gov In A549 cells, the most potent Akt inhibitor was compound A (68.08 ± 2.48% inhibition), while in C6 cells, compound 6 was the most potent (71.66 ± 4.09% inhibition). nih.gov These findings suggest that the anticancer activity of these compounds is, at least in part, mediated through the inhibition of the Akt signaling pathway. mdpi.com

DNA Binding and Topoisomerase II Inhibition

Some derivatives of this compound have been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and transcription. sci-hub.se

A thiazolopyrimidine derivative, compound 3d, demonstrated the ability to embed in the groove of DNA and bind to the active site of the topoisomerase II enzyme. sci-hub.se This compound exhibited potent inhibitory activity against topoisomerase IIα with an IC50 of 2.89 μM, which is comparable to the well-known topoisomerase II inhibitor doxorubicin (B1662922) (IC50 = 2.67 μM). sci-hub.se The inhibition of topoisomerase II is a key mechanism for many established anticancer drugs. nih.gov

Anti-metastatic Properties (e.g., Cell Migration and Invasion Inhibition)

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. Thiazole derivatives have been investigated for their potential to inhibit cancer cell migration and invasion.

A series of thiazole derivatives were designed and synthesized, showing potent efficacy against cell migration and invasion in metastatic cancer cells. nih.govacs.org One of the most effective compounds, 5k, had an IC50 value of 176 nM in a transwell migration assay using MDA-MB-231 breast cancer cells. nih.govacs.org At a concentration of 10 μM, this compound also blocked approximately 80% of migration in HeLa and A549 cells and 60% of the invasion of MDA-MB-231 cells. nih.govacs.org Mechanistic studies suggest that the anti-migration activity may be due to the impairment of actin structures in the protrusions necessary for cell movement. nih.govacs.org

Other Investigated Biological Activities (In Vitro)

Trypanocidal Activity

In addition to their anticancer properties, derivatives of this compound have been evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. puc-rio.br

A series of 12 thiazole derivatives were synthesized and their trypanocidal activity was evaluated in vitro. puc-rio.br One of the synthesized compounds, a pyridil-substituted thiazole, demonstrated the most promising results, reducing the infection in host cells by 76% at a concentration of 20 µmol/L. puc-rio.br The structural planning of these thiazole compounds was based on previous findings that certain compounds with this heterocycle possess trypanocidal properties. puc-rio.br

Enzyme Inhibitory Effects (e.g., LbSOD, Urease)

The therapeutic potential of this compound and its derivatives has been explored through their interaction with various enzymes, notably Leishmania braziliensis superoxide (B77818) dismutase (LbSOD) and urease. These enzymes are crucial for the survival and pathogenesis of various organisms, making them attractive targets for inhibitor development.

Inhibition of Leishmania braziliensis Superoxide Dismutase (LbSOD)

Superoxide dismutase (SOD) is a key enzyme in the antioxidant defense system of the parasite Leishmania braziliensis, which is responsible for cutaneous leishmaniasis. nih.govrsc.org The differences between the SOD of the parasite and its human host make this enzyme a promising target for selective drug design. nih.govrsc.org Research has shown that thiazole derivatives can bind to LbSOD with micromolar affinity. nih.govrsc.org

Specifically, the derivative 4-(4-Bromophenyl)thiazol-2-amine has been identified as an inhibitor of LbSOD. nih.gov The investigation into thiazole derivatives as a class has highlighted their potential in developing new treatments for leishmaniasis by targeting this essential parasitic enzyme. nih.govrsc.org

| Compound | Target Enzyme | Affinity | Reference |

|---|---|---|---|

| 4-(4-Bromophenyl)thiazol-2-amine | Leishmania braziliensis Superoxide Dismutase (LbSOD) | Micromolar | nih.gov |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov This activity is a significant virulence factor for various pathogens, including Helicobacter pylori and Proteus mirabilis, as it allows the bacteria to survive in acidic environments and contributes to pathogenesis. nih.govacs.org Consequently, the inhibition of urease is a key strategy in combating these infections. nih.gov

Thiazole-containing compounds have been investigated as potential urease inhibitors. rsc.orgacs.org While specific inhibitory data for this compound against urease is not extensively detailed in the reviewed literature, derivatives have been synthesized and evaluated. For instance, 4-(4-Bromophenyl)thiazol-2-amine has been used as a precursor for the synthesis of 1-Benzyl-3-(4-(4-bromophenyl)thiazol-2-yl)thiourea, a compound studied for its urease inhibitory properties. acs.org

To provide context for the potential activity of this structural class, a related analogue, 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea, demonstrated inhibitory activity against P. mirabilis urease with a half-maximal inhibitory concentration (IC₅₀) of 304 ± 14 μM. acs.org Another complex derivative containing the 4-bromophenyl moiety, N-(4-bromophenyl)-N-((4E)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-ylidene) thiourea (B124793), has shown potent urease inhibition with an IC₅₀ value of 11.1 µM. nih.gov These findings underscore the potential of the 4-phenylthiazole (B157171) scaffold in the design of novel urease inhibitors.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-Benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | Proteus mirabilis Urease | 304 ± 14 | acs.org |

| N-(4-bromophenyl)-N-((4E)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-ylidene) thiourea | Urease | 11.1 | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Halogen Substitution on Biological Activity

The presence and nature of halogen substituents on the phenyl ring of phenylthiazole derivatives play a significant role in their biological activity.

Bromine vs. Other Halogens : Studies have shown that the bromine atom at the para-position of the phenyl ring is often crucial for antimicrobial activity. nih.govnih.gov In some cases, bromine-containing derivatives exhibit similar or even enhanced activity compared to their chlorine- or fluorine-substituted counterparts. nih.gov For instance, in a series of antiflaviviral agents, the bromine-containing derivative showed an EC50 value similar to the lead chloro-analogue, while the fluorinated version was much weaker. nih.gov This suggests that both the size and electronegativity of the halogen are important factors. nih.gov Conversely, for certain anticonvulsant activities, a 4-chlorophenyl substitution resulted in the highest activity, indicating that the optimal halogen can be target-dependent. mdpi.com

Impact on Different Activities : The influence of halogen substitution can vary depending on the biological target. For example, in one study on antimicrobial efficacy, bromo and methyl substitutions enhanced activity against E. coli, whereas chloro substitutions were more effective against S. aureus. In another study, substitution with a p-bromophenyl group at the fourth position of the thiazole (B1198619) ring was found to increase the antifungal and antituberculosis activities of certain pyrazoline-thiazole hybrids. nih.gov

Table 1: Effect of Halogen Substitution on Antiflaviviral Activity

| Compound | Phenyl Ring Substituent | EC50 (µM) |

| 6a | Unsubstituted | >50 |

| 2 | 4-Chloro | 7.8 |

| 6d | 4-Bromo | 8.1 |

| 6f | 4-Fluoro | 35 |

This table is based on data from a study on phenylthiazole antiflaviviral agents, illustrating the impact of different halogen substitutions at the para-position of the phenyl ring on antiviral efficacy. nih.gov

Impact of Functional Groups and Substituents on the Thiazole Ring and Phenyl Moiety

Modifications to both the thiazole ring and the phenyl moiety, beyond halogen substitution, have been extensively explored to optimize the biological profile of 4-(4-Bromophenyl)thiazole analogs.

The position of substituents on both the thiazole and phenyl rings can have profound stereochemical implications that affect biological activity.

Phenyl Ring Substitution Patterns : The placement of substituents on the phenyl ring is critical. For instance, moving a halogen from the para-position to the ortho or meta positions can significantly alter activity. nih.gov In some cases, para-substituted compounds show the highest activity, which may be attributed to favorable interactions within the target's binding site. mdpi.com

Thiazole Ring Modifications : Substitutions on the thiazole ring itself are also vital. For example, the introduction of a methyl group at the 5-position of the thiazole ring has been noted in several active compounds. vulcanchem.com The presence of different functional groups at the 2-position of the thiazole, such as hydrazinyl or amino groups, is a common strategy to create derivatives with diverse biological activities, including antimicrobial and anticancer properties. vulcanchem.comnih.gov

The relative orientation of the phenyl and thiazole rings, influenced by the substitution pattern, can affect how the molecule fits into a biological target.

The electronic properties of substituents on the phenyl ring significantly influence the biological activity of phenylthiazole derivatives. studypug.com

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Br, -Cl, -F) pull electron density away from the phenyl ring. studypug.com The presence of EWGs at the para-position of the phenyl ring is often associated with enhanced biological activity, including antimicrobial, anticonvulsant, and anticancer effects. mdpi.comacs.org For instance, the antimicrobial activity of certain thiazole derivatives was attributed to the presence of an EWG at the 4-position of the phenyl ring. mdpi.com In another study, a nitro group on the phenyl ring led to significant bioactivity against HeLa cancer cell lines. acs.org

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) donate electron density to the phenyl ring. studypug.com The effect of EDGs can be variable. In some instances, they have been shown to increase cytotoxic activity. mdpi.com For example, the presence of a methyl group at position 4 of the phenyl ring increased the antitumor activity of a 1,3,4-thiadiazole (B1197879) derivative. mdpi.com However, in other contexts, EDGs may reduce bioactivity.

Table 2: Influence of Electronic Groups on Biological Activity

| Compound Series | Substituent Type | Position | Observed Effect on Activity | Reference |

| Pyridazinone derivatives | Electron-withdrawing (Cl, Br, F) | Phenyl ring | Higher seizure protection | mdpi.com |

| Thiazole-linked azoles | Electron-withdrawing | Para-position of phenyl ring | Anticonvulsant activity | mdpi.com |

| Thiazole pyrimidine (B1678525) derivatives | Electron-withdrawing | Phenyl ring | Increased α-amylase inhibition | mdpi.com |

| Thiazole-based chalcones | Electron-withdrawing (Bromine) | Para-position of phenyl ring | Essential for antimicrobial activity | mdpi.com |

| Thiazole-1,3,4-thiadiazole hybrids | Electron-donating (Methyl) | Position 4 of phenyl ring | Increased antitumor activity | mdpi.com |

Conformational Flexibility and Molecular Geometry in Relation to Activity

The three-dimensional shape and flexibility of this compound derivatives are critical determinants of their biological activity.

Planarity and Aromaticity : The aromatic nature of both the phenyl and thiazole rings contributes to their ability to engage in π-π stacking interactions with biological targets, a common feature in drug-receptor binding. The planarity of the thiazole ring system is a key structural feature.

Impact of Substituents on Geometry : The addition of different functional groups can alter the molecule's geometry. For example, bulky substituents may introduce steric hindrance, affecting the preferred conformation and, consequently, the biological activity.

Ligand Efficiency and Druglikeness Assessments (Computational)

In modern drug discovery, computational tools are used to assess the "druglikeness" and binding efficiency of compounds like this compound and its derivatives.

Ligand Efficiency (LE) : This metric relates the potency of a compound to its size (typically the number of heavy atoms). nih.govnih.gov It helps in identifying compounds that have a high binding affinity for their size, which is a desirable trait in lead optimization. nih.govsciforschenonline.org The goal is to maximize potency without excessively increasing molecular weight. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE) : LLE is another crucial metric that relates potency to lipophilicity (LogP or LogD). nih.govsciforschenonline.org It helps in optimizing compounds to be potent without being overly greasy, which can lead to issues with solubility, metabolism, and toxicity. sciforschenonline.org Analyses of successful drugs often show they have optimized LLE values for their respective targets. nih.gov

Druglikeness and ADMET Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. researchgate.net These models assess parameters like molecular weight, lipophilicity, hydrogen bond donors and acceptors, and polar surface area. nih.gov For example, in silico predictions can help identify derivatives with favorable pharmacokinetic profiles, making them more likely to be successful as drug candidates. researchgate.net Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives utilized molecular docking to understand the binding modes of active compounds and predict their potential as lead compounds. nih.govresearchgate.net

Emerging Applications and Role in Materials Science

Development of Molecular Probes and Reporters

The structure of 4-(4-bromophenyl)thiazole is an excellent foundation for the development of molecular probes, which are essential tools in chemical biology for labeling and tracking biomacromolecules. researchgate.netnih.gov

A significant application is the creation of azide-tagged fluorescent reporters for use in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry". beilstein-journals.orgnih.gov Researchers have synthesized 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole , a novel reporter molecule that combines a fluorescent thiazole (B1198619) core with a reactive azide (B81097) group. researchgate.netnih.govdb-thueringen.de

This azide modification allows the probe to be covalently attached to alkyne-modified molecules, such as proteins or other metabolites, with high efficiency and selectivity under mild, aqueous conditions suitable for biological systems. beilstein-journals.orgnih.gov The probe's design, based on the 4-hydroxy pyridylthiazole chromophore, ensures it has favorable fluorescence properties for detection. db-thueringen.de Its utility has been demonstrated in labeling small molecules and in activity-based protein profiling (ABPP), where it can be used to visualize proteins via in-gel fluorescence. researchgate.netnih.govbeilstein-journals.org The small size and stability of this thiazole-based tag make it a valuable alternative to larger, more disruptive fluorophores. researchgate.netnih.gov

A key feature of these probes is the incorporation of a bromine atom on the phenyl ring. researchgate.netbeilstein-journals.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, that occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic and easily recognizable doublet signal in mass spectrometry, with two peaks of almost equal intensity separated by two mass units. researchgate.netnih.govbeilstein-journals.org

This distinct isotopic signature acts as a "mass tag," greatly simplifying the detection and identification of labeled molecules within complex biological mixtures during liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netbeilstein-journals.org It facilitates the automated data mining of mass spectrometry runs, making the this compound scaffold a dual-function tool that supports both fluorescence and unambiguous mass spectrometric detection. researchgate.netnih.govbeilstein-journals.org

| Reporter Molecule Property | Description | Reference |

| Compound Name | 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole | researchgate.netnih.govbeilstein-journals.org |

| Detection Modes | Fluorescence, UV, Mass Spectrometry (MS) | researchgate.netbeilstein-journals.org |

| Bioorthogonal Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | beilstein-journals.orgnih.gov |

| MS Signature | Characteristic isotopic pattern from the bromine atom | researchgate.netnih.gov |